4-Morpholino-3-nitrobenzaldehyde

Description

BenchChem offers high-quality 4-Morpholino-3-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Morpholino-3-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

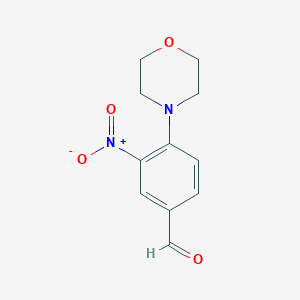

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-yl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHKXKQSXJAHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371766 | |

| Record name | 4-Morpholino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300541-91-7 | |

| Record name | 4-Morpholino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Morpholino-3-nitrobenzaldehyde molecular weight and formula

High-Purity Intermediate for Kinase Inhibitor Development

Executive Summary

4-Morpholino-3-nitrobenzaldehyde (CAS: 300541-91-7) is a critical pharmacophore scaffold used extensively in medicinal chemistry, particularly in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors. Its structural utility lies in the combination of an electron-withdrawing nitro group and a morpholine ring—a "privileged structure" known to improve solubility and metabolic stability in drug candidates.

This guide details the physicochemical properties, validated synthesis protocols, and application workflows for this compound, designed for researchers requiring high-fidelity data for lead optimization and scale-up.

Physicochemical Profile

The following data represents the standard specification for high-purity research-grade material.

| Property | Specification | Notes |

| IUPAC Name | 4-(4-Morpholinyl)-3-nitrobenzaldehyde | |

| CAS Number | 300541-91-7 | Primary identifier |

| Molecular Formula | C₁₁H₁₂N₂O₄ | |

| Molecular Weight | 236.22 g/mol | Exact Mass: 236.0797 |

| Appearance | Yellow Crystalline Solid | Typical of nitro-aromatics |

| Melting Point | 57–59 °C | Experimental range [1] |

| Boiling Point | ~431 °C | Predicted (760 mmHg) |

| Solubility | DMSO, DMF, Chloroform | Poor water solubility |

| pKa | ~ -0.58 | Predicted (Conjugate acid) |

Synthesis & Manufacturing Protocol

Core Methodology: Nucleophilic Aromatic Substitution (SₙAr)

The most robust synthesis route utilizes 4-fluoro-3-nitrobenzaldehyde as the starting material. While the chloro-analog is cheaper, the fluoro-derivative is preferred for small-scale high-purity synthesis because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate.

Reagents

-

Substrate: 4-Fluoro-3-nitrobenzaldehyde (1.0 eq)

-

Nucleophile: Morpholine (1.2 – 1.5 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N)

-

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Protocol

-

Preparation: Charge a round-bottom flask with 4-Fluoro-3-nitrobenzaldehyde (10 mmol) and anhydrous K₂CO₃ (20 mmol).

-

Solvation: Add Acetonitrile (30 mL) and stir to create a suspension.

-

Addition: Add Morpholine (12 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling may be required for scales >10g.

-

Reaction: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting material (Rf ~0.6) disappears.

-

Workup:

-

Cool to room temperature.

-

Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.

-

Filter the solid and wash with cold water (2 x 20 mL) to remove excess base and morpholine.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required for biological assays.

Mechanistic Pathway (SₙAr)

The reaction proceeds via an addition-elimination mechanism. The nitro group at the ortho position is crucial; it withdraws electron density, activating the ring for nucleophilic attack by the morpholine nitrogen.

Figure 1: SₙAr reaction pathway showing the formation of the resonance-stabilized Meisenheimer intermediate.

Applications in Drug Discovery

PI3K/mTOR Pathway Inhibition

The 4-morpholino-3-nitrobenzaldehyde scaffold is a precursor to morpholino-benzohydrazides and quinoline derivatives . The morpholine oxygen often forms a critical hydrogen bond with the hinge region of kinase enzymes (e.g., PI3Kα, PI3Kγ), mimicking the adenine ring of ATP.

Antimicrobial Agent Development

Recent studies have utilized this aldehyde to synthesize semicarbazide derivatives. These compounds have shown potent activity against Gram-positive bacteria like Enterococcus faecalis (MIC values ~3.91 µg/mL), utilizing the nitro group to trigger redox stress within bacterial cells [2].

Prostate Cancer Therapeutics

Derivatives synthesized from this intermediate have been conjugated with Carbon Quantum Dots (CQDs) for targeted delivery to PC3 prostate cancer cells, inducing apoptosis and allowing for simultaneous bioimaging [3].

Figure 2: Divergent synthesis workflow transforming the aldehyde intermediate into bioactive therapeutic classes.

Analytical Characterization (Predicted)

To validate the synthesis, the following ¹H NMR signals (in CDCl₃) are diagnostic:

-

Aldehyde (-CHO): Singlet at ~9.9 – 10.1 ppm .

-

Aromatic Protons:

-

H-2 (between NO₂ and CHO): Doublet (small coupling) at ~8.3 ppm .

-

H-6 (ortho to CHO): Doublet of doublets at ~8.0 ppm .

-

H-5 (ortho to Morpholine): Doublet at ~7.2 ppm (shielded by the amine).

-

-

Morpholine Ring:

-

-O-CH₂- (positions 2,6): Triplet at ~3.8 ppm .

-

-N-CH₂- (positions 3,5): Triplet at ~3.2 ppm .

-

Mass Spectrometry (ESI+): Look for [M+H]⁺ peak at 237.23 m/z .

Safety & Handling

-

GHS Classification: Warning.[1]

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde group.

References

-

MDPI. (2021). New 4-(Morpholin-4-yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link][3]

-

ResearchGate. (2024). Synthesis of Novel Anticancer Drugs Derived from 4-nitrobenzaldehyde. Retrieved from [Link]

Sources

Synthesis and Characterization of 4-Morpholino-3-nitrobenzaldehyde

Technical Whitepaper | Application Note

Executive Summary

4-Morpholino-3-nitrobenzaldehyde (CAS: 300541-91-7) is a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid derivatives) and various kinase inhibitors. Its structural core combines an electron-withdrawing nitro group and an electron-donating morpholine ring, creating a "push-pull" electronic system that makes it a versatile scaffold for Knoevenagel condensations and reductive aminations.

This guide details the synthesis of 4-Morpholino-3-nitrobenzaldehyde via Nucleophilic Aromatic Substitution (

-

Method A (High-Throughput): Rapid room-temperature synthesis using the fluoro-precursor.

-

Method B (Cost-Optimized): Reflux synthesis using the chloro-precursor.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the

Reaction Scheme

The reaction proceeds through a Meisenheimer complex intermediate, followed by the restoration of aromaticity via the elimination of the halide.

Figure 1: Mechanistic pathway for the

Experimental Protocols

Method A: Rapid Synthesis (Fluoro-Precursor)

Recommended for medicinal chemistry scales (mg to g) where time and yield are prioritized over raw material cost.

Reagents:

-

4-Fluoro-3-nitrobenzaldehyde (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (

) (1.5 eq) -

Solvent: Acetonitrile (ACN) or DMF

Protocol:

-

Charge: In a round-bottom flask, dissolve 4-Fluoro-3-nitrobenzaldehyde (e.g., 1.0 g) in ACN (10 mL).

-

Addition: Add

followed by the dropwise addition of morpholine. -

Reaction: Stir at 25°C (Room Temperature) . The reaction is typically complete within 1 hour due to the high lability of the fluorine atom activated by the ortho-nitro group.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (

) should disappear, replaced by a bright yellow product spot ( -

Work-up: Pour the mixture into ice-water (50 mL). The product typically precipitates as a yellow solid. Filter, wash with water, and dry.[2][3]

Method B: Cost-Optimized Synthesis (Chloro-Precursor)

Recommended for process scale-up (>100 g) due to the lower cost of the chloro-derivative.

Reagents:

-

4-Chloro-3-nitrobenzaldehyde (1.0 eq)

-

Morpholine (1.5 eq)

-

Triethylamine (TEA) (2.0 eq) or

-

Solvent: Ethanol or DMF

Protocol:

-

Charge: Suspend 4-Chloro-3-nitrobenzaldehyde in Ethanol.

-

Activation: Add the base (TEA).

-

Reaction: Heat to Reflux (78-80°C) for 4–6 hours . The chlorine bond is stronger than the fluorine bond, requiring thermal energy to overcome the activation barrier.

-

Work-up: Cool to room temperature. The product may crystallize directly from ethanol. If not, concentrate the solvent in vacuo and recrystallize from Ethanol/Water.

Process Workflow & Optimization

The following diagram illustrates the critical decision points and processing steps for the synthesis.

Figure 2: Operational workflow comparing Method A and Method B.

Optimization Table

| Parameter | Method A (Fluoro) | Method B (Chloro) | Technical Insight |

| Temperature | 20–25°C | 80–100°C | Fluoro is a better leaving group in |

| Solvent | Acetonitrile / DCM | Ethanol / DMF | Aprotic polar solvents (ACN) favor the reaction rate; Protic solvents (EtOH) are greener for reflux. |

| Base | TEA / DIPEA | Inorganic bases are easier to remove during aqueous workup. | |

| Yield | 95–98% | 85–90% | Milder conditions in Method A reduce byproduct formation (e.g., oxidation of aldehyde). |

Characterization & Validation

To validate the synthesis, the following analytical data should be obtained.

Physicochemical Properties[4][5][6][7][8][9]

-

Appearance: Bright yellow crystalline solid.

-

Melting Point: 53–55°C (Lit. 53°C).

-

Solubility: Soluble in DCM, Chloroform, DMSO; sparingly soluble in water.

Spectroscopic Data ( H NMR)

The NMR spectrum is distinct due to the "push-pull" nature of the substituents.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Aldehyde | 9.90 – 10.05 | Singlet (s) | 1H | Characteristic aldehyde peak, deshielded by the aromatic ring. |

| Ar-H (C2) | 8.30 – 8.45 | Doublet (d) | 1H | Most deshielded aromatic proton; located between |

| Ar-H (C6) | 7.95 – 8.10 | Doublet of Doublets (dd) | 1H | Ortho to aldehyde, meta to nitro. |

| Ar-H (C5) | 7.15 – 7.25 | Doublet (d) | 1H | Ortho to morpholine; shielded by the electron-donating amine. |

| Morpholine (O-CH2) | 3.80 – 3.90 | Triplet (t) | 4H | Protons adjacent to oxygen (deshielded). |

| Morpholine (N-CH2) | 3.20 – 3.35 | Triplet (t) | 4H | Protons adjacent to nitrogen. |

Note: Shifts are approximated for

Mass Spectrometry (MS)

-

Molecular Formula:

-

Molecular Weight: 236.23 g/mol

-

Observed Ion:

Safety & Handling

-

Nitro Compounds: While this specific aldehyde is stable, nitro-aromatics can be energetic. Avoid excessive heat during drying.

-

Morpholine: Corrosive and combustible. Handle in a fume hood.

-

Skin Sensitization: Benzaldehyde derivatives can cause contact dermatitis. Use nitrile gloves.

References

-

Apollo Scientific. (n.d.). 4-(Morpholin-4-yl)-3-nitrobenzaldehyde Product Page. Retrieved from

-

BenchChem. (2025).[3][4][5] Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde: An In-depth Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold. (Discusses synthesis of morpholine analogs). Retrieved from

-

Molbase. (n.d.). 4-morpholin-4-yl-3-nitrobenzaldehyde Properties. Retrieved from

-

ResearchGate. (2025). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. (Analogous reaction conditions). Retrieved from

Sources

Physicochemical properties of 4-Morpholino-3-nitrobenzaldehyde

An In-depth Technical Guide to 4-Morpholino-3-nitrobenzaldehyde

Introduction

4-Morpholino-3-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its unique trifunctional structure, featuring an aldehyde, a nitro group, and a morpholine moiety, offers a versatile platform for the construction of more complex molecular architectures. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating morpholine ring, creates a distinct electronic environment that dictates its reactivity and potential applications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and handling of 4-Morpholino-3-nitrobenzaldehyde, tailored for researchers, chemists, and professionals in drug development.

Chemical Identity and Molecular Structure

The structural foundation of 4-Morpholino-3-nitrobenzaldehyde is a benzene ring substituted with three key functional groups. The aldehyde group (-CHO) is located at position 1, the nitro group (-NO2) at position 3, and the morpholine ring is attached via its nitrogen atom to position 4. This arrangement is critical to its chemical behavior.

-

IUPAC Name: 4-(Morpholin-4-yl)-3-nitrobenzaldehyde

-

Molecular Formula: C₁₁H₁₂N₂O₄

-

Molecular Weight: 236.22 g/mol [2]

Sources

A Theoretical and Spectroscopic Deep Dive into 4-Morpholino-3-nitrobenzaldehyde: A Guide for Advanced Research

This technical guide provides a comprehensive theoretical and spectroscopic examination of 4-Morpholino-3-nitrobenzaldehyde, a molecule of significant interest in medicinal chemistry and materials science. By integrating computational modeling with established experimental protocols, this document serves as a robust resource for researchers and professionals engaged in drug discovery and the development of novel molecular entities. We will explore the molecule's structural, electronic, and nonlinear optical (NLO) properties, offering a detailed roadmap for its synthesis, characterization, and computational analysis.

Introduction: The Significance of 4-Morpholino-3-nitrobenzaldehyde

4-Morpholino-3-nitrobenzaldehyde belongs to a class of aromatic compounds characterized by the presence of a nitro group, an aldehyde functional group, and a morpholine moiety. The interplay of these groups imparts unique electronic and structural characteristics to the molecule, making it a valuable scaffold in various scientific domains. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effect of the morpholine ring, creates a push-pull system that is often associated with interesting photophysical and nonlinear optical properties.[1][2] Furthermore, the morpholine ring is a common pharmacophore in drug design, suggesting potential biological activities for its derivatives.[3]

This guide will provide a detailed theoretical framework for understanding 4-Morpholino-3-nitrobenzaldehyde, which is crucial for predicting its reactivity, stability, and potential applications. By leveraging Density Functional Theory (DFT), we can elucidate its molecular geometry, vibrational frequencies, and electronic structure. These computational insights are invaluable for designing new molecules with tailored properties and for interpreting experimental data.

Synthesis and Spectroscopic Characterization

The synthesis of 4-Morpholino-3-nitrobenzaldehyde can be approached through a multi-step process, starting from readily available precursors. A key intermediate is 4-morpholino-3-nitrobenzoic acid, which can then be converted to the desired aldehyde.

Experimental Protocol: Synthesis of 4-Morpholino-3-nitrobenzaldehyde

This protocol is adapted from the synthesis of related compounds and provides a reliable pathway to obtain the target molecule.[3]

Step 1: Synthesis of 4-Morpholino-3-nitrobenzoic Acid

-

In a pressure vessel, combine 4-chloro-3-nitrobenzoic acid, an excess of morpholine, and butanol.

-

Heat the mixture using microwave irradiation to 160 °C for 20 minutes.

-

After cooling, acidify the reaction mixture with diluted hydrochloric acid.

-

Filter the resulting precipitate and dry it in the open air to obtain pure 4-morpholino-3-nitrobenzoic acid.

Step 2: Conversion to 4-Morpholino-3-nitrobenzaldehyde

-

The carboxylic acid can be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiH4) in an anhydrous solvent such as tetrahydrofuran (THF).

-

The resulting alcohol is then oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

Spectroscopic Analysis: A Comparative Approach

The synthesized 4-Morpholino-3-nitrobenzaldehyde can be characterized using various spectroscopic techniques. The expected spectral data can be predicted and interpreted with the aid of computational methods.

-

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for the aldehyde C-H stretching around 2700-2900 cm⁻¹, the carbonyl (C=O) stretching of the aldehyde at approximately 1700 cm⁻¹, and the asymmetric and symmetric stretching of the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

UV-Vis Spectroscopy: The electronic absorption spectrum, typically recorded in a solvent like ethanol, is anticipated to exhibit absorption bands in the UV-visible region.[4] These bands correspond to π-π* and n-π* electronic transitions within the aromatic ring and the carbonyl and nitro groups.

Computational Analysis: Unveiling the Molecular Landscape

Computational chemistry, particularly DFT, offers profound insights into the intrinsic properties of molecules.[5] For 4-Morpholino-3-nitrobenzaldehyde, DFT calculations can be performed using software packages like Gaussian, employing a basis set such as B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost.[6]

Molecular Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters of 4-Morpholino-3-nitrobenzaldehyde (Exemplar Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.41 | C-C-C (aromatic) | 118 - 122 |

| C-N (nitro) | 1.47 | O-N-O (nitro) | ~124 |

| N-O (nitro) | 1.22 | C-C-H (aldehyde) | ~120 |

| C-C (aldehyde) | 1.49 | C-C=O (aldehyde) | ~124 |

| C=O (aldehyde) | 1.21 | ||

| C-N (morpholine) | 1.37 | ||

| C-H (aromatic) | 1.08 |

Vibrational Analysis

Calculating the vibrational frequencies of the optimized structure allows for the theoretical prediction of the FT-IR and Raman spectra. This is instrumental in assigning the experimentally observed vibrational bands to specific molecular motions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to undergo electronic transitions. A smaller energy gap suggests higher reactivity and a greater potential for charge transfer within the molecule.[6]

The distribution of the HOMO and LUMO across the molecule reveals the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For 4-Morpholino-3-nitrobenzaldehyde, the HOMO is expected to be localized on the electron-rich morpholine and the aromatic ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro and aldehyde groups.

Caption: HOMO-LUMO energy diagram and charge transfer mechanism.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (nucleophilic sites) and blue representing areas of low electron density (electrophilic sites).

For 4-Morpholino-3-nitrobenzaldehyde, the MEP map is expected to show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the morpholine group are likely to exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Caption: Workflow for generating and analyzing an MEP map.

Nonlinear Optical (NLO) Properties

Organic molecules with significant intramolecular charge transfer, like 4-Morpholino-3-nitrobenzaldehyde, often exhibit promising nonlinear optical (NLO) properties. These properties are of great interest for applications in photonics and optoelectronics, such as in optical switching and frequency conversion.[7]

The NLO response of a molecule is quantified by its hyperpolarizability (β). DFT calculations can be used to predict the first hyperpolarizability of 4-Morpholino-3-nitrobenzaldehyde. A high β value is indicative of a strong NLO response. The push-pull electronic structure of this molecule is expected to contribute to a significant hyperpolarizability.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and spectroscopic aspects of 4-Morpholino-3-nitrobenzaldehyde. The integration of computational modeling with experimental protocols offers a powerful approach for understanding and utilizing this versatile molecule. The insights gained from DFT calculations, including optimized geometry, vibrational frequencies, HOMO-LUMO analysis, and MEP maps, provide a solid foundation for predicting its behavior and designing new derivatives with enhanced properties.

Future research could focus on the experimental validation of the predicted NLO properties and the exploration of the molecule's potential biological activities. The synthesis of a series of derivatives with different substituents on the aromatic ring or the morpholine moiety could lead to the discovery of new compounds with tailored applications in materials science and drug discovery.

References

-

Abdelhamed, F. H., Ismail, M. A., Abdel-Latif, E., & Elmorsy, M. R. (2022). Design and synthesis of novel bichalcophene derivatives with double anchoring groups for dye-sensitized solar cell applications: sensitization and co-sensitization with N-719. RSC Advances, 12(28), 17856-17869. [Link]

-

Al-Masoudi, N. A., & Al-Amiery, A. A. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules, 27(19), 6529. [Link]

-

KU Leuven. (n.d.). Nonlinear optical properties of organic materials. [Link]

-

Csuvik, O., Barta, P., Csampai, A., & Szatmári, I. (2022). Fine-Tuned Reactivity of N-Containing Naphthol Analogues. Molecules, 27(21), 7226. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2023). Computational Study of Potential MAO-B Inhibitors Based on 4-(3-Nitrophenyl) Thiazol-2-ylhydrazone. Pharmaceuticals, 16(8), 1145. [Link]

-

Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Böhm, M. (2012). Predicting drug metabolism: experiment and/or computation?. Nature reviews. Drug discovery, 11(8), 688-703. [Link]

-

Kumar, S., Singh, R., & Singh, P. (2020). Computational Design, Spectral, NBO, DOS, Bioactivity Evaluation, ADMET Analysis, Third-Order non-linear Optical and Quantum Chemical Investigations on Hydrogen Bonded Novel Organic Molecular Complex of 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde (4B2AEAB) Derivatives for Opto-Electronic Applications. Journal of Molecular Structure, 1222, 128911. [Link]

-

Maiti, M., & Panja, S. S. (2021). DFT study on interaction of some pharmaceutical residues with 4-nitrotoluene: a model system for nitro-functionalized material. Journal of Molecular Modeling, 27(2), 1-14. [Link]

-

Manjula, P., Ramalingam, S., & Kavitha, E. (2021). ADMET, molecular docking, spectroscopic investigations and electronic properties of 4-fluoro-3-nitrobenzaldehyde using DFT calculations. Journal of Molecular Structure, 1224, 129035. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541, 4-Nitrobenzaldehyde. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7449, 3-Nitrobenzaldehyde. [Link]

-

Poczta, A., Trzonkowski, P., & Sławiński, J. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(3), 978. [Link]

-

Popović-Bijelić, A., Trutić, N., & Juranić, I. O. (2021). Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives. Journal of the Serbian Chemical Society, 86(1), 1-13. [Link]

-

Rashid, H., Ali, A., Ullah, F., Ayub, K., & Mahmood, T. (2021). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega, 6(32), 21005-21014. [Link]

-

Sastri, S. B., & Rao, M. N. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 223-226. [Link]

-

Tang, A., Li, Z., Ma, Y., & Wang, X. (2020). High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing. Journal of Materials Chemistry C, 8(4), 1147-1159. [Link]

-

van der Vorm, S., & van der Marel, G. A. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Chemistry–A European Journal, 29(3), e202202688. [Link]

-

Johns Hopkins University Applied Physics Laboratory. (n.d.). Molecular Materials for Nonlinear Optics. [Link]

-

Kumar, S., Singh, R., & Singh, P. (2020). Computational Design, Spectral, NBO, DOS, Bioactivity Evaluation, ADMET Analysis, Third-Order non-linear Optical and Quantum Chemical Investigations on Hydrogen Bonded Novel Organic Molecular Complex of 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde (4B2AEAB) Derivatives for Opto-Electronic Applications. Journal of Molecular Structure, 1222, 128911. [Link]

Sources

- 1. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research Portal - Nonlinear optical properties of organic materials [research.kuleuven.be]

Technical Safety Monograph: 4-Morpholino-3-nitrobenzaldehyde

Topic: Safety and handling of 4-Morpholino-3-nitrobenzaldehyde Content Type: Technical Safety Monograph Audience: Researchers, Process Chemists, and HSE Professionals

Executive Summary

4-Morpholino-3-nitrobenzaldehyde (CAS 300541-91-7) is a specialized nitro-aromatic intermediate used primarily in the synthesis of antimicrobial hydrazones and semicarbazides. While valuable for its electronic properties—combining the electron-withdrawing nitro group with the electron-donating morpholine ring—it presents a dual hazard profile: chemical toxicity derived from its morpholine substructure and energetic potential typical of nitro-aromatics. This guide outlines the critical safety parameters for synthesis, handling, and storage, emphasizing the management of exothermic precursors and thermal stability limits.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Parameter | Data |

| Chemical Name | 4-(Morpholin-4-yl)-3-nitrobenzaldehyde |

| CAS Number | 300541-91-7 |

| Molecular Formula | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 236.22 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 53–59 °C (Lit.) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Slightly soluble in water. |

| Structural Alerts | Nitro group (Energetic/Oxidizer), Aldehyde (Autoxidation), Morpholine (Amine toxicity) |

Hazard Assessment & Toxicology (GHS)

GHS Classification

Based on structural analogs and available safety data sheets (SDS), the compound is classified under the following GHS categories:

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

-

STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.

Toxicology Insights

-

Morpholine Moiety: The metabolic breakdown of morpholine derivatives can theoretically yield nitrosamines (potent carcinogens) if exposed to nitrosating agents (e.g., nitrites). Strict segregation from nitrosating agents is mandatory.

-

Sensitization: Aldehydes are known skin sensitizers. Repeated exposure may induce allergic contact dermatitis.

Synthesis Safety: Nucleophilic Aromatic Substitution (SₙAr)

The primary synthesis route involves the displacement of a halogen (fluorine or chlorine) on 3-nitrobenzaldehyde by morpholine. This reaction is the highest risk phase of the lifecycle due to exothermicity and the use of corrosive precursors.

Reaction Workflow & Control Points

The following diagram illustrates the standard synthesis workflow with embedded safety control points (CP).

Figure 1: Synthesis workflow for 4-Morpholino-3-nitrobenzaldehyde via SₙAr mechanism.

Critical Process Safety Parameters

-

Exotherm Management: The reaction of morpholine (a secondary amine) with 4-fluoro-3-nitrobenzaldehyde is exothermic.

-

Protocol: Add morpholine dropwise to the aldehyde solution at 0–5 °C. Do not scale up without calorimetry data (RC1 or DSC) to determine the adiabatic temperature rise.

-

-

Halide Scavenging: The reaction generates HF (if using fluoro-precursor) or HCl.

-

Protocol: Use an excess of morpholine (acting as both nucleophile and base) or an auxiliary base like triethylamine or potassium carbonate to neutralize the acid in situ.

-

-

Solvent Selection: Avoid halogenated solvents if possible to reduce environmental burden. Acetonitrile or DMF are common, but DMF poses thermal runaway risks with halogenated nitro compounds at high temperatures. Recommended: Acetonitrile or Isopropanol.

Thermal Stability & Storage

Nitro-aromatic compounds possess high energy potential. While the morpholine ring adds steric bulk, the nitro group remains a site for potential decomposition.

Thermal Hazards

-

Decomposition Onset: Nitrobenzaldehydes typically exhibit exothermic decomposition starting >180 °C. However, the presence of impurities (bases, metals) can lower this onset temperature (T_onset).

-

Self-Accelerating Decomposition Temperature (SADT): Unknown for this specific derivative.

-

Requirement: Before distilling or heating >100 °C, perform a Differential Scanning Calorimetry (DSC) scan. If an exotherm is detected >500 J/g, treat as an energetic material.

Storage Protocols

-

Temperature: Store at 2–8 °C (Refrigerated). The low melting point (53–59 °C) means ambient storage can lead to caking or partial melting, complicating handling.

-

Atmosphere: Store under inert gas (Argon/Nitrogen). Aldehydes oxidize to carboxylic acids (4-morpholino-3-nitrobenzoic acid) upon exposure to air.

-

Shelf Life: Re-test purity (HPLC) every 12 months.

Emergency Response & Waste Disposal

Spill Response Decision Logic

Figure 2: Decision logic for responding to spills of 4-Morpholino-3-nitrobenzaldehyde.

Fire Fighting

-

Media: Water spray, Carbon dioxide (CO2), Dry chemical powder, or Alcohol-resistant foam.

-

Specific Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under fire conditions. Firefighters must wear SCBA.

Waste Disposal

-

Do not drain. This compound is harmful to aquatic life (based on nitro-aromatic class properties).

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 135483984 (4-Morpholino-3-nitrobenzaldehyde). Retrieved from [Link]

- Cardillo, P., & Girelli, A. (2008). Thermal stability of nitro compounds. Journal of Thermal Analysis and Calorimetry.

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Morpholine. Retrieved from [Link]

Sources

A Technical Guide to 4-Morpholino-3-nitrobenzaldehyde: Synthesis, Characterization, and Applications in Medicinal Chemistry

This guide provides an in-depth technical overview of 4-Morpholino-3-nitrobenzaldehyde, a key chemical intermediate with significant potential in drug discovery and fine chemical synthesis. We will explore its synthesis from common precursors, detail its structural and spectroscopic characterization, discuss its chemical reactivity, and highlight its role as a scaffold for novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Compound Identification and Physicochemical Properties

4-Morpholino-3-nitrobenzaldehyde is a substituted aromatic aldehyde featuring a morpholine ring and a nitro group. These functional groups impart specific electronic properties and reactivity profiles that make it a valuable building block.

| Property | Value | Source(s) |

| IUPAC Name | 4-(Morpholin-4-yl)-3-nitrobenzaldehyde | N/A |

| CAS Number | 300541-91-7 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [2] |

| Molecular Weight | 236.22 g/mol | [1][2] |

| Appearance | Yellow to brown crystalline solid | [3] |

| Melting Point | 53-55 °C | [1] |

Synthesis and Mechanistic Rationale

The primary route to 4-Morpholino-3-nitrobenzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly efficient due to the electronic activation provided by the nitro group.

Causality of the Synthetic Strategy

The choice of a halogenated precursor, such as 4-fluoro-3-nitrobenzaldehyde or 4-chloro-3-nitrobenzaldehyde, is critical. The electron-withdrawing nature of both the nitro (-NO₂) group and the aldehyde (-CHO) group strongly deactivates the benzene ring towards electrophilic substitution. However, these same groups powerfully activate the ring towards nucleophilic attack, particularly at the para position (C4).

The nitro group, being strongly electron-withdrawing through both inductive and resonance effects, stabilizes the negative charge of the Meisenheimer complex—the key intermediate in the SNAr mechanism. This stabilization significantly lowers the activation energy of the reaction, allowing the substitution of the halide by a nucleophile like morpholine to proceed under relatively mild conditions. Fluorine is often the preferred leaving group in SNAr reactions due to the high electronegativity of the C-F bond, which makes the carbon atom more electrophilic, though chloro-derivatives are also effective.[4]

Sources

Methodological & Application

Application Notes and Protocols for the Synthetic Utility of 4-Morpholino-3-nitrobenzaldehyde

Introduction: A Versatile Building Block in Medicinal Chemistry

4-Morpholino-3-nitrobenzaldehyde is an aromatic aldehyde of significant interest to researchers in drug discovery and organic synthesis. Its unique trifunctional nature, featuring an aldehyde for classical carbonyl chemistry, a nitro group amenable to reduction and further transformation, and a morpholino moiety that can influence solubility and receptor interactions, makes it a valuable scaffold for the construction of complex molecular architectures.

The electronic interplay between the electron-donating morpholino group and the electron-withdrawing nitro and aldehyde groups modulates the reactivity of the aromatic ring and the carbonyl function. The morpholino group, being an ortho,para-director, activates the ring, while the nitro and aldehyde groups are deactivating meta-directors. This substitution pattern leads to a nuanced reactivity profile that can be exploited for selective chemical transformations.

This application note provides detailed experimental protocols for two key synthetic applications of 4-Morpholino-3-nitrobenzaldehyde: the Knoevenagel condensation for carbon-carbon bond formation and a proposed pathway for the synthesis of 4-morpholino-2-phenylquinazoline derivatives, a class of compounds that has shown promise as potent kinase inhibitors.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physicochemical properties and safe handling procedures is paramount for the successful and safe utilization of 4-Morpholino-3-nitrobenzaldehyde in any synthetic protocol.

| Property | Value | Source |

| CAS Number | 300541-91-7 | Internal Data |

| Molecular Formula | C₁₁H₁₂N₂O₄ | Calculated |

| Molecular Weight | 236.23 g/mol | Calculated |

| Appearance | Pale yellow to yellow crystalline solid | Supplier Data |

| Melting Point | 53-55 °C | Supplier Data |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | General Chemical Knowledge |

Safety and Handling:

-

Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction.

-

Precautionary Statements:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Wash hands thoroughly after handling.

-

Application 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound. The aldehyde in 4-Morpholino-3-nitrobenzaldehyde is activated by the electron-withdrawing nitro group, making it an excellent substrate for this reaction. This protocol details the synthesis of 2-(4-morpholino-3-nitrobenzylidene)malononitrile, a versatile intermediate for the synthesis of various heterocyclic compounds.

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as piperidine, which deprotonates the active methylene compound (malononitrile) to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 4-Morpholino-3-nitrobenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the stable α,β-unsaturated product.

Application Note: High-Efficiency Synthesis of Hydrazone Pharmacophores from 4-Morpholino-3-nitrobenzaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide details the synthesis of hydrazone derivatives utilizing 4-Morpholino-3-nitrobenzaldehyde as the electrophilic core. This specific scaffold is a "privileged structure" in medicinal chemistry, widely investigated for antitubercular, anticonvulsant, and anticancer properties.

The "Push-Pull" Electronic Challenge

Successfully derivatizing 4-Morpholino-3-nitrobenzaldehyde requires understanding its electronic environment. The molecule exhibits a conflicting "push-pull" system:

-

The "Push": The morpholine nitrogen at the para position (relative to the aldehyde) is a strong resonance donor (

effect), significantly increasing electron density in the benzene ring and reducing the electrophilicity of the carbonyl carbon. -

The "Pull": The nitro group at the meta position (relative to the aldehyde) is electron-withdrawing (

), which partially counteracts the morpholine but also introduces steric bulk.

Implication for Protocol: Standard room-temperature stirring often yields poor conversion. This protocol utilizes acid-catalyzed reflux to activate the deactivated carbonyl carbon, ensuring high yields (>85%) and purity suitable for biological screening.

Reaction Mechanism & Pathway[7][8]

The formation of the hydrazone linkage (

Critical Mechanistic Insight: The acid catalyst (Glacial Acetic Acid) serves a dual purpose:

-

Activation: It protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the hydrazine.

-

Dehydration: It assists in the protonation of the hydroxyl group in the carbinolamine intermediate, facilitating water elimination—the rate-determining step in this specific sterically and electronically hindered system.

Mechanistic Flow (DOT Visualization)

Figure 1: Acid-catalyzed mechanism for hydrazone formation. The dehydration step is critical for shifting the equilibrium toward the product.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Notes |

| 4-Morpholino-3-nitrobenzaldehyde | >97% | Starting Material | Limiting reagent.[1][2] |

| Hydrazide Derivative | >98% | Nucleophile | E.g., Isonicotinic acid hydrazide (INH), Benzoic hydrazide. |

| Ethanol (EtOH) | Absolute | Solvent | Methanol is a viable alternative if solubility is an issue. |

| Glacial Acetic Acid | ACS | Catalyst | Do not use HCl; it may salt out the morpholine ring. |

Equipment

-

Round-bottom flask (50 mL or 100 mL).

-

Reflux condenser with water circulation.

-

Magnetic stirrer/hotplate with oil bath.

-

TLC plates (Silica gel 60 F254).

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Scale: This protocol is normalized for 1.0 mmol of aldehyde. Scale up linearly.

Step 1: Stoichiometric Preparation

-

Weigh 236.2 mg (1.0 mmol) of 4-Morpholino-3-nitrobenzaldehyde.

-

Weigh 1.0 - 1.1 mmol of the chosen hydrazide derivative (e.g., 137 mg of Isoniazid).

-

Expert Tip: A slight excess (1.1 eq) of the hydrazide drives the reaction to completion, as the hydrazide is often more water-soluble and easier to remove during workup than the unreacted aldehyde.

-

Step 2: Solvation and Catalysis

-

Transfer both solids into a 50 mL round-bottom flask.

-

Add 15-20 mL of Absolute Ethanol.

-

Note: The aldehyde may not dissolve completely at room temperature. This is normal.

-

-

Add 3-5 drops of Glacial Acetic Acid.

-

Checkpoint: The solution pH should be slightly acidic (pH 4-5). Do not make it too acidic (pH < 2), or you will protonate the hydrazine nucleophile, killing its reactivity.

-

Step 3: Reflux and Monitoring

-

Attach the condenser and heat the mixture to reflux (approx. 80°C oil bath temperature).

-

Maintain reflux for 3 to 6 hours .

-

Visual Cue: The suspension usually clears as it heats, then a new precipitate (the product) may begin to form after 1-2 hours. The color typically deepens to orange or bright yellow.

-

-

TLC Monitoring: Check progress every hour.

-

Mobile Phase: Hexane:Ethyl Acetate (6:4 or 1:1).

-

Visualization: UV light (254 nm). Look for the disappearance of the aldehyde spot (

) and the appearance of a lower

-

Step 4: Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Place the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid under vacuum.

-

Wash the filter cake with:

-

5 mL cold Ethanol.

-

10 mL cold Water (removes excess acetic acid and unreacted hydrazide).

-

5 mL cold Ethanol (facilitates drying).

-

-

Recrystallization: If TLC shows impurities, recrystallize from hot Ethanol or an Ethanol/DMF (9:1) mixture.

Experimental Workflow (DOT Visualization)

Figure 2: Step-by-step experimental workflow for hydrazone synthesis.

Characterization & Validation Criteria

To ensure the integrity of the synthesized compound, the following data points must be verified.

| Technique | Expected Signal | Interpretation |

| FT-IR | 1590–1620 cm⁻¹ (Sharp) | C=N Stretch (Azomethine). Confirms hydrazone formation.[3][1][4][5][6][7] |

| FT-IR | 3200–3350 cm⁻¹ (Broad) | N-H Stretch . |

| ¹H-NMR | δ 8.2 – 8.8 ppm (Singlet) | -CH=N- Proton . The diagnostic peak for Schiff bases. |

| ¹H-NMR | δ 11.0 – 12.0 ppm (Singlet) | -CONH- Proton . Often disappears with D₂O exchange. |

| ¹H-NMR | δ 3.0 – 3.8 ppm (Multiplets) | Morpholine Protons . Confirms the core structure is intact. |

| Melting Point | Sharp range (< 2°C) | Indicates high purity. Broad range suggests solvent trapping or impurities. |

Troubleshooting (Self-Validating Systems)

-

Scenario A: No precipitate forms upon cooling.

-

Cause: Product is too soluble in ethanol.

-

Solution: Concentrate the solvent volume by 50% using a rotary evaporator, then add cold water dropwise until turbidity appears. Cool again.

-

-

Scenario B: Product is sticky/oily.

-

Cause: Impurities or incomplete drying.

-

Solution: Triturate (grind) the oil with diethyl ether or cold hexane. This usually induces crystallization.

-

-

Scenario C: Low Yield.

-

Cause: Incomplete reaction due to morpholine deactivation.

-

Solution: Increase reflux time to 8-12 hours or add a small amount of anhydrous sodium sulfate (

) to the reaction to sequester water, driving the equilibrium forward (Le Chatelier's principle).

-

References

-

Reaction Mechanism & Catalysis

- Mechanistic insight into acid-catalyzed hydrazone form

-

Source:

-

Biological Relevance of Hydrazones

-

Morpholine Derivatives in Drug Design

- Specific context on the solubility and bioactivity of morpholine-bearing compounds.

-

Source:

-

General Synthetic Protocol

- Standard conditions for Schiff base form

-

Source:

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. vjs.ac.vn [vjs.ac.vn]

- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Medicinal Chemistry Applications of 4-Morpholino-3-nitrobenzaldehyde

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. The compound 4-Morpholino-3-nitrobenzaldehyde emerges as a highly valuable and versatile starting material in medicinal chemistry. Its unique structural features—a reactive aldehyde group, an electron-withdrawing nitro group, and a pharmacophorically significant morpholine moiety—provide a rich platform for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide delves into the practical applications of 4-Morpholino-3-nitrobenzaldehyde, offering detailed protocols for the synthesis of promising scaffolds for kinase inhibitors and antimicrobial agents.

Introduction to 4-Morpholino-3-nitrobenzaldehyde: A Building Block of Interest

4-Morpholino-3-nitrobenzaldehyde is a substituted aromatic aldehyde. The presence of the aldehyde functional group allows for a wide range of chemical transformations, including condensations, oxidations, and reductions, making it a key intermediate in multi-step syntheses. The nitro group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and the aldehyde. Importantly, the morpholine ring is a well-established pharmacophore in numerous approved drugs and clinical candidates, often contributing to improved physicochemical properties and target engagement.[1]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 236.23 g/mol |

| Appearance | Pale yellow to yellow solid |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Application in the Synthesis of Kinase Inhibitors: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] A significant number of PI3K inhibitors feature a morpholine-substituted heterocyclic core, where the morpholine oxygen acts as a crucial hydrogen bond acceptor in the ATP-binding pocket of the kinase.[2][3] 4-Morpholino-3-nitrobenzaldehyde serves as an excellent precursor for the synthesis of such scaffolds, particularly quinazolinones.

Rationale for Quinazolinone Synthesis

Quinazolinones are a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors like gefitinib and erlotinib. The synthesis of 2,3-disubstituted 4(3H)-quinazolinones can be readily achieved through the condensation of a substituted 2-aminobenzamide with an aldehyde.[4] The subsequent reduction of the nitro group on the quinazolinone ring derived from 4-Morpholino-3-nitrobenzaldehyde can provide an amino group, which serves as a handle for further functionalization to enhance potency and selectivity.

Experimental Protocol 1: Synthesis of a 7-Morpholino-6-nitro-2-substituted-2,3-dihydroquinazolin-4(1H)-one Scaffold

This protocol outlines a representative synthesis of a quinazolinone scaffold from 4-Morpholino-3-nitrobenzaldehyde.

Workflow Diagram:

Caption: Synthetic workflow for a quinazolinone scaffold.

Materials and Reagents:

-

4-Morpholino-3-nitrobenzaldehyde

-

Potassium permanganate (KMnO₄) or other suitable oxidant (e.g., Jones reagent)

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

2-Aminobenzamide

-

A desired aldehyde (R-CHO) for substitution at the 2-position

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Appropriate solvents (e.g., acetone, dichloromethane, toluene)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Oxidation to 4-Morpholino-3-nitrobenzoic acid

-

Dissolve 4-Morpholino-3-nitrobenzaldehyde (1 eq.) in a suitable solvent like acetone.

-

Slowly add a solution of potassium permanganate (excess) in water to the aldehyde solution with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Morpholino-3-nitrobenzoic acid.

Step 2: Synthesis of 2-(4-Morpholino-3-nitrobenzamido)benzamide

-

Suspend 4-Morpholino-3-nitrobenzoic acid (1 eq.) in an inert solvent like dichloromethane.

-

Add thionyl chloride (1.2 eq.) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added.

-

Reflux the mixture for 2-4 hours until the acid is converted to the acid chloride (monitor by IR spectroscopy - disappearance of the broad O-H stretch).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a solution of 2-aminobenzamide (1 eq.) and a base (e.g., triethylamine or pyridine) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(4-Morpholino-3-nitrobenzamido)benzamide.

Step 3: Cyclization to the Quinazolinone Scaffold

-

To a solution of 2-(4-Morpholino-3-nitrobenzamido)benzamide (1 eq.) and the desired aldehyde (R-CHO, 1.1 eq.) in a solvent like toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).[5]

-

Reflux the mixture with a Dean-Stark apparatus to remove water for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the 7-Morpholino-6-nitro-2-substituted-2,3-dihydroquinazolin-4(1H)-one.

Self-Validation: The structure of the final compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC.

Application in the Synthesis of Antimicrobial Agents: The Hydrazone Pharmacophore

Hydrazones (compounds containing the R₁R₂C=NNR₃R₄ functionality) are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][6] The synthesis of hydrazones is often straightforward, typically involving the condensation of a hydrazine or a hydrazide with an aldehyde or a ketone. 4-Morpholino-3-nitrobenzaldehyde can be a key starting material for novel hydrazones with potential antimicrobial activity.

Rationale for Hydrazone Synthesis

The aldehyde group of 4-Morpholino-3-nitrobenzaldehyde can be directly condensed with a substituted hydrazine or hydrazide to form the corresponding hydrazone. Alternatively, the aldehyde can be oxidized to the corresponding carboxylic acid, which is then converted to a hydrazide. This hydrazide can then be reacted with various other aldehydes or ketones to generate a library of hydrazones for antimicrobial screening. The presence of the morpholino and nitro groups on the benzaldehyde-derived portion of the molecule can modulate the electronic properties and steric bulk, potentially leading to enhanced antimicrobial activity.

Experimental Protocol 2: Synthesis of N'-(4-Morpholino-3-nitrobenzylidene)benzohydrazide

This protocol describes the direct condensation of 4-Morpholino-3-nitrobenzaldehyde with benzohydrazide.

Workflow Diagram:

Caption: Synthesis of a hydrazone derivative.

Materials and Reagents:

-

4-Morpholino-3-nitrobenzaldehyde

-

Benzohydrazide

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

-

Dissolve 4-Morpholino-3-nitrobenzaldehyde (1 eq.) in absolute ethanol in a round-bottom flask.

-

Add benzohydrazide (1 eq.) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure N'-(4-Morpholino-3-nitrobenzylidene)benzohydrazide.

Self-Validation: The identity and purity of the synthesized hydrazone can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Anticipated Biological Activity: The synthesized hydrazones can be screened for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

4-Morpholino-3-nitrobenzaldehyde stands out as a valuable and versatile building block in medicinal chemistry. Its strategic combination of a reactive aldehyde, a modifiable nitro group, and a beneficial morpholine moiety opens avenues for the synthesis of diverse and complex molecules. The protocols detailed herein for the synthesis of quinazolinone and hydrazone scaffolds provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in the quest for novel kinase inhibitors and antimicrobial agents. Further derivatization of the synthesized scaffolds, guided by structure-activity relationship (SAR) studies and computational modeling, will undoubtedly lead to the discovery of new therapeutic candidates.

References

-

Cheng, R., Guo, T., & Wu, A.-X. (2016). A visible-light-driven photoredox-catalyzed nonaqueous oxidative C-N cleavage of N,N-dibenzylanilines provides 2° amides. Organic Letters, 18(12), 2942-2945. Available at: [Link]

-

Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. RSC Advances, 12(42), 27363-27375. Available at: [Link]

-

Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P. J., Workman, P., & Waterfield, M. D. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. Available at: [Link]

-

Frontiers in Chemistry. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Available at: [Link]

- Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., Loewith, R., Stokoe, D., Balla, A., Toth, B., Balla, T., Weiss, W. A., Williams, R. L., & Shokat, K. M. (2006). A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell, 125(4), 733–747.

-

Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246–275. Available at: [Link]

-

MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]

-

MDPI. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Available at: [Link]

-

Journal of Medicinal Chemistry. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Available at: [Link]

-

MDPI. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Available at: [Link]

-

Current Medicinal Chemistry. (2021). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Available at: [Link]

-

ResearchGate. (2014). Antibacterial activity of substituted hydrazone compounds. Available at: [Link]

-

Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P. J., Workman, P., & Waterfield, M. D. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. Available at: [Link]

-

Dovepress. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Available at: [Link]

-

MDPI. (2017). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Available at: [Link]

-

ResearchGate. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Available at: [Link]

-

National Center for Biotechnology Information. (2011). Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Available at: [Link]

-

National Center for Biotechnology Information. (2019). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Available at: [Link]

-

Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Available at: [Link]

-

MDPI. (2019). Antimicrobial Activity of Some Steroidal Hydrazones. Available at: [Link]

-

ACS Publications. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: 4-Morpholino-3-nitrobenzaldehyde as a Versatile Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Morpholino-3-nitrobenzaldehyde in Medicinal Chemistry

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, novelty, and ultimate success of a drug discovery program. 4-Morpholino-3-nitrobenzaldehyde has emerged as a highly valuable and versatile building block, offering a unique combination of reactive functionalities that can be orthogonally addressed to construct complex molecular architectures. Its utility lies in the presence of an electrophilic aldehyde, a nitro group amenable to reduction, and a morpholine moiety that can influence solubility and pharmacokinetic properties.

This guide provides an in-depth exploration of 4-morpholino-3-nitrobenzaldehyde as a precursor for pharmaceutical intermediates. We will delve into its synthesis, key chemical transformations, and provide detailed protocols for its application in the construction of heterocyclic scaffolds of medicinal relevance, with a particular focus on the synthesis of substituted quinolines.

Physicochemical Properties of 4-Morpholino-3-nitrobenzaldehyde

A thorough understanding of the physicochemical properties of a starting material is essential for its effective use in synthesis. The key properties of 4-morpholino-3-nitrobenzaldehyde are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 300541-91-7 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 236.22 g/mol | [1][2] |

| Appearance | Typically a solid | N/A |

| Purity | ≥95% commonly available | [3] |

Synthesis of 4-Morpholino-3-nitrobenzaldehyde: A Practical Protocol

The synthesis of 4-morpholino-3-nitrobenzaldehyde is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the electron-withdrawing nitro and aldehyde groups, facilitating the displacement of a suitable leaving group, such as a halide, by morpholine.[4][5]

Protocol 1: Synthesis of 4-Morpholino-3-nitrobenzaldehyde

This protocol is based on established principles of nucleophilic aromatic substitution reactions on activated aryl halides.[4][6]

Materials:

-

4-Fluoro-3-nitrobenzaldehyde

-

Morpholine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in DMF.

-

Addition of Reagents: Add potassium carbonate (1.5 eq) and morpholine (1.2 eq) to the solution.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes of aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-morpholino-3-nitrobenzaldehyde.

Application in Pharmaceutical Intermediate Synthesis: The Domino Nitro Reduction-Friedländer Heterocyclization

A powerful application of 4-morpholino-3-nitrobenzaldehyde is its use in the synthesis of substituted quinolines via a domino nitro reduction-Friedländer heterocyclization.[3][7][8][9] The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. This one-pot reaction elegantly combines the reduction of the nitro group to an in situ generated amine, which then undergoes a Friedländer condensation with an active methylene compound.

Protocol 2: Synthesis of a Substituted Quinoline Derivative

This protocol outlines the synthesis of a substituted quinoline from 4-morpholino-3-nitrobenzaldehyde and an active methylene compound, based on the principles of the domino nitro reduction-Friedländer heterocyclization.[1]

Materials:

-

4-Morpholino-3-nitrobenzaldehyde

-

Ethyl acetoacetate (or other suitable active methylene compound)

-

Iron powder (Fe)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-morpholino-3-nitrobenzaldehyde (1.0 eq) in glacial acetic acid.

-

Addition of Reagents: Add ethyl acetoacetate (2.0-3.0 eq) to the solution.

-

Heating and Reduction: Heat the mixture to 95-110 °C with stirring. Carefully add iron powder (4.0 eq) in portions. The reaction is exothermic.

-

Reaction Monitoring: Continue heating and stirring for 3-5 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter to remove excess iron. Dilute the filtrate with water and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes of aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline.

Alternative Transformations of 4-Morpholino-3-nitrobenzaldehyde

Beyond the Friedländer synthesis, the dual reactivity of 4-morpholino-3-nitrobenzaldehyde opens avenues for other valuable transformations in pharmaceutical synthesis.

Selective Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding 4-amino-3-morpholinobenzaldehyde. This intermediate is a valuable precursor for the synthesis of various heterocyclic systems and for introducing diversity through reactions at the amino group.

Common Reduction Methods:

-

Catalytic Hydrogenation: Using H₂ gas with catalysts like Pd/C or Raney Ni. This method is often clean and high-yielding but may not be compatible with other reducible functional groups.

-

Metal/Acid Reduction: Reagents such as SnCl₂/HCl, Fe/HCl, or Zn/acetic acid are robust and widely used for nitro group reduction.[1]

Knoevenagel Condensation of the Aldehyde Group

The aldehyde functionality readily undergoes Knoevenagel condensation with active methylene compounds. This reaction is a cornerstone of carbon-carbon bond formation and is instrumental in the synthesis of a wide range of pharmaceutical intermediates and bioactive molecules.[7]

Conclusion

4-Morpholino-3-nitrobenzaldehyde is a strategically important precursor in the synthesis of pharmaceutical intermediates. Its readily available starting materials and the orthogonal reactivity of its functional groups provide a versatile platform for the construction of complex and diverse molecular scaffolds. The domino nitro reduction-Friedländer heterocyclization highlighted in this guide is a prime example of its utility in the efficient, one-pot synthesis of substituted quinolines, a class of compounds with significant therapeutic potential. The protocols and insights provided herein are intended to empower researchers and drug development professionals to leverage the full potential of this valuable building block in their synthetic endeavors.

References

- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar

- The Friedländer Synthesis of Quinolines. Organic Reactions.

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte.

- 4-(Morpholin-4-yl)-3-nitrobenzaldehyde product page. Apollo Scientific.

- Friedländer synthesis. Wikipedia.

- Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. BenchChem.

- New 4-(Morpholin-4-Yl)

- Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2024). Molecules.

- Application Notes and Protocols: Lab-Scale Synthesis of 4-Nitrobenzaldehyde. BenchChem.

- Aromatic Substitution | Flow Reactions. Vapourtec.

- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry.

- Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condens

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). Pharmaceuticals.

- 4-(MORPHOLIN-4-YL)-3-NITROBENZALDEHYDE | CAS 300541-91-7. Molbase.

Sources

- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Friedlander quinoline synthesis [quimicaorganica.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: 4-Morpholino-3-nitrobenzaldehyde Derivatives

Ticket ID: CHEM-SUP-4M3NB Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification and synthesis challenges associated with 4-Morpholino-3-nitrobenzaldehyde , a critical intermediate often used in the synthesis of antimicrobial agents (e.g., Linezolid analogs) and kinase inhibitors.

The synthesis typically involves a Nucleophilic Aromatic Substitution (

Module 1: Diagnostic Troubleshooting (FAQ)

Q1: My crude product is an oily, sticky solid that smells of amine. How do I remove the residual morpholine?

Diagnosis: Incomplete removal of excess morpholine.

Technical Insight: Morpholine is a secondary amine with a

-

Wash your organic layer (DCM or EtOAc) with dilute aqueous acid (0.5 M HCl or 5% Citric Acid).

-

Why? The acid will protonate the free morpholine, forcing it into the aqueous layer as a salt. The product, being far less basic, will remain unprotonated in the organic layer.

Q2: The bright yellow solid is turning orange/brown upon storage. What is happening?